molecular formula C15H16ClNO B2529458 2-Chloro-1-(3-methyl-1,2,3,4-tetrahydro-carbazol-9-yl)-ethanone CAS No. 672936-19-5

2-Chloro-1-(3-methyl-1,2,3,4-tetrahydro-carbazol-9-yl)-ethanone

Cat. No.: B2529458
CAS No.: 672936-19-5
M. Wt: 261.75
InChI Key: XPSHOQZAOPEZGZ-UHFFFAOYSA-N
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Description

2-Chloro-1-(3-methyl-1,2,3,4-tetrahydro-carbazol-9-yl)-ethanone is an organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(3-methyl-1,2,3,4-tetrahydro-carbazol-9-yl)-ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methyl-1,2,3,4-tetrahydro-carbazole and chloroacetyl chloride.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 3-methyl-1,2,3,4-tetrahydro-carbazole is reacted with chloroacetyl chloride in an appropriate solvent like dichloromethane at a controlled temperature to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields, ensuring the purity of the product, and implementing safety measures to handle hazardous chemicals like chloroacetyl chloride.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(3-methyl-1,2,3,4-tetrahydro-carbazol-9-yl)-ethanone can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.

    Reduction Reactions: Reduction can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amide derivative, while oxidation might introduce a carbonyl group.

Scientific Research Applications

2-Chloro-1-(3-methyl-1,2,3,4-tetrahydro-carbazol-9-yl)-ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for drug development.

    Industry: It can be used in the production of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism by which 2-Chloro-1-(3-methyl-1,2,3,4-tetrahydro-carbazol-9-yl)-ethanone exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The chloro group and the carbazole moiety may play crucial roles in binding to these targets, thereby modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(3-methyl-1,2,3,4-tetrahydro-carbazol-9-yl)-ethanone: Lacks the chloro group, which may affect its reactivity and biological activity.

    2-Chloro-1-(1,2,3,4-tetrahydro-carbazol-9-yl)-ethanone: Similar structure but without the methyl group, potentially leading to different properties.

Uniqueness

2-Chloro-1-(3-methyl-1,2,3,4-tetrahydro-carbazol-9-yl)-ethanone is unique due to the presence of both the chloro and methyl groups, which can influence its chemical reactivity and biological activity. These structural features may make it a valuable compound for developing new materials or pharmaceuticals.

Properties

IUPAC Name

2-chloro-1-(3-methyl-1,2,3,4-tetrahydrocarbazol-9-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO/c1-10-6-7-14-12(8-10)11-4-2-3-5-13(11)17(14)15(18)9-16/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPSHOQZAOPEZGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C3=CC=CC=C3N2C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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